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molecular formula C17H25F3N2Si B8779847 4-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

4-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8779847
M. Wt: 342.5 g/mol
InChI Key: KQCOEAPBYWQHNL-UHFFFAOYSA-N
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Patent
US08158647B2

Procedure details

4-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine (1.5 g, 8 mmol) was suspended in tetrahydrofuran (20 mL) and cooled to 0° C. Sodium hydride (390 mg, 9.7 mmol) was added in small portions and the mixture was stirred at 0° C. for 1 h. Triisopropylsilyl chloride (2.6 mL, 12 mmol) was added and the mixture was stirred at 23° C. for 12 h. The reaction was quenched with saturated ammonium chloride solution (10 mL) and diluted with water (5 mL). The mixture was applied to a Varian chemelut cartridge and eluted with ethyl acetate. Purification by flash silica gel chromatography using a gradient of dichloromethane in hexanes afforded 4-Trifluoromethyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (2.5 g, 7.3 mmol, 90% yield). 1H NMR (500 MHz, DMSO-d6) δ 8.44 (d, J=5 Hz, 1H), 7.76 (d, J=4 Hz, 1H), 7.44 (d, J=5.5 Hz, 1H), 6.74 (m, 1H), 1.88 (septet, J=7.5 Hz, 3H), 1.05 (d, J=7.5 Hz, 18H). MS: m/z 343.2 (M+H+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]2[NH:9][CH:10]=[CH:11][C:4]=12.[H-].[Na+].[CH:16]([Si:19](Cl)([CH:23]([CH3:25])[CH3:24])[CH:20]([CH3:22])[CH3:21])([CH3:18])[CH3:17]>O1CCCC1>[F:13][C:2]([F:12])([F:1])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]2[N:9]([Si:19]([CH:23]([CH3:25])[CH3:24])([CH:20]([CH3:22])[CH3:21])[CH:16]([CH3:18])[CH3:17])[CH:10]=[CH:11][C:4]=12 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(C1=C2C(=NC=C1)NC=C2)(F)F
Step Two
Name
Quantity
390 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(C)[Si](C(C)C)(C(C)C)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 23° C. for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride solution (10 mL)
ADDITION
Type
ADDITION
Details
diluted with water (5 mL)
WASH
Type
WASH
Details
eluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.3 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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